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Compound of Interest

Compound Name: Cadazolid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadazolid is a novel, experimental antibiotic belonging to the quinoxolidinone class, which was
developed for the treatment of Clostridioides difficile infection (CDI), a significant cause of
nosocomial diarrhea.[1][2] It represents a hybrid chemical structure, combining the
pharmacophores of an oxazolidinone and a fluoroquinolone.[3][4] This unique design aims to
leverage the mechanisms of both classes to achieve potent activity against C. difficile while
minimizing systemic absorption, thereby concentrating the drug in the gastrointestinal tract.[5]
[6] Cadazolid's primary mechanism of action is the inhibition of bacterial protein synthesis, with
a secondary, weaker effect on DNA synthesis.[3][7] Although it showed promise in early clinical
trials, its development was discontinued after Phase 3 trials did not consistently meet primary
endpoints of non-inferiority to vancomycin.[1][8] This document provides an in-depth technical
guide to the chemical structure, synthesis, mechanism of action, and key experimental data of
Cadazolid.

Chemical Structure

Cadazolid is a complex molecule characterized by the fusion of oxazolidinone and
fluoroquinolone moieties.[4] The structure is designed for potent antibacterial activity while
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maintaining poor aqueous solubility, which limits systemic absorption and concentrates the
drug in the colon.[5][9]

IUPAC Name: 1-Cyclopropyl-6-fluoro-7-[4-({2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-
oxazolidin-3-ylJphenoxy}methyl)-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-
carboxylic acid.[1][7][10]

Chemical Formula: C29H29F2N30s[10]
Molar Mass: 585.561 g-mol~1[1]

The molecule consists of five rings: the A- and B-rings are characteristic of oxazolidinones,
while a C-ring links this pharmacophore to the fluoroquinolone portion.[4]

Figure 1: Simplified 2D representation of Cadazolid's chemical structure.

Synthesis Pathway

The specific, proprietary synthesis pathway for Cadazolid (ACT-179811) as developed by
Actelion Pharmaceuticals Ltd. is not fully detailed in publicly available literature.[3] However,
the synthesis of quinoxolidinones generally involves a multi-step process to couple the distinct
fluoroquinolone and oxazolidinone pharmacophores. The process would logically involve the
synthesis of the two core moieties separately, followed by their condensation via a suitable
linker.

A plausible high-level synthetic approach would be:

o Synthesis of the Fluoroquinolone Core: Starting from a substituted aniline, a series of
reactions including cyclization, esterification, and introduction of the cyclopropyl group at the
N-1 position and fluorine at C-6 would form the quinolone ring system.

¢ Synthesis of the Oxazolidinone Moiety: This typically involves the preparation of a
substituted phenyl oxazolidinone, including the stereospecific introduction of the (R)-5-
(hydroxymethyl) group.

» Synthesis of the Piperidine Linker: A 4-hydroxy-4-(phenoxymethyl)piperidine derivative is
prepared to act as the bridge.
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e Coupling and Final Assembly: The final steps would involve coupling the piperidine linker to
the oxazolidinone moiety via a Williamson ether synthesis, followed by a nucleophilic
aromatic substitution reaction to attach the entire linker-oxazolidinone fragment to the C-7

position of the fluoroquinolone core.
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Figure 2: A generalized, high-level synthesis pathway for Cadazolid.

Mechanism of Action

Cadazolid exerts a dual but asymmetric antibacterial effect. Its primary mode of action is the
potent inhibition of bacterial protein synthesis, a characteristic inherited from its oxazolidinone
component.[3][7][11] It also weakly inhibits DNA synthesis, a feature of its fluoroquinolone
moiety.[3][7]

o Protein Synthesis Inhibition: Cadazolid binds to the peptidyl transferase center (PTC) on the
50S subunit of the bacterial ribosome.[12] This binding interferes with the correct positioning
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of aminoacyl-tRNA at the A-site, thereby blocking the peptidyl transferase reaction and
halting protein elongation.[12] This is the dominant mechanism responsible for its
antibacterial effect.

* DNA Synthesis Inhibition: The fluoroquinolone portion of Cadazolid confers a secondary,
much weaker ability to inhibit bacterial type Il DNA topoisomerases (DNA gyrase and
topoisomerase 1V).[3] However, in assays with C. difficile DNA gyrase, Cadazolid
demonstrated no significant inhibition at its maximum solubility, suggesting this mechanism is
not its primary driver of efficacy against this pathogen.[3]
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Figure 3: Mechanism of Action of Cadazolid.

Quantitative Data
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In Vitro Activity & Inhibition

The in vitro potency of Cadazolid was evaluated through macromolecular labeling studies and
determination of Minimum Inhibitory Concentrations (MIC).

Organism / _ _ ) ) _
Parameter - Cadazolid Linezolid Moxifloxacin  Reference
Condition
MICs0 C. difficile (23
_ 0.25 16 16 [13]
(Mg/mL) strains)
MIC Range C. difficile (23
, 0.125-0.5 - - [13]
(Mg/mL) strains)
Protein o
) C. difficile
Synthesis ) 0.08-0.31 1.7-68 - [3]
(wild-type)
ICso0 (ug/mL)
DNA o
) C. difficile
Synthesis ) 12.0-18.6 - 2.3-43 [3]
(wild-type)

ICso (ug/mL)

Table 1: In Vitro Activity and Macromolecular Synthesis Inhibition of Cadazolid.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy male subjects demonstrated that Cadazolid has very low
systemic absorption after oral administration.[6]
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Parameter Dose / Condition Value Reference
Max. Plasma Single 300 mg dose
] 0.73 ng/mL [6]
Concentration (Cmax) (Fasted)
Max. Plasma Single 300 mg dose
) 1.87 ng/mL [6]
Concentration (Cmax) (Fed)
Area Under Curve Single 300 mg dose
15.69 ng-h/mL [6]
(AUCo-t) (Fed)
Urinary Recovery Multiple Doses <0.015% [6]
Fecal Recovery _
) Multiple Doses 81.0% - 93.5% [6]
(Cumulative)
Aqueous Solubility - ~150 ng/mL [5]

Table 2: Pharmacokinetic Parameters of Cadazolid in Healthy Subjects.

Clinical Efficacy (Phase 3 Trials)

The IMPACT 1 and IMPACT 2 trials were Phase 3, randomized, double-blind studies
comparing Cadazolid (250 mg twice daily) to Vancomycin (125 mg four times daily) for 10 days
in patients with CDI.[8]
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) ) Treatment
) ) Cadazolid Vancomycin )
Endpoint Trial Difference Reference
Group Group
(95% ClI)
Clinical Cure 84% 85% -1.4% (-7.2 to
IMPACT 1 [8]
(mITT) (253/302) (271/318) 4.3)
Clinical Cure 81% 86% -4.7% (-10.7
IMPACT 2 [8]
(mITT) (235/290) (258/301) to 1.3)
CDI
Recurrence 15.0% 21.4%
IMPACT 1 - [14]
(mITT, among (38/253) (58/271)
cured)
CDI
Recurrence 15.7% 17.8%
IMPACT 2 - [14]
(mITT, among (37/235) (46/258)
cured)

mITT: modified Intention-to-Treat population. The pre-specified non-inferiority margin was
-10%. Non-inferiority was met in IMPACT 1 but not in IMPACT 2.[8]

Experimental Protocols
Macromolecular Labeling for Mechanism of Action

This protocol was used to determine the primary target of Cadazolid within the bacterial cell.[3]

[7]

Objective: To measure the effect of Cadazolid on the synthesis of proteins, nucleic acids, and
cell wall components in C. difficile.

Methodology:

» Bacterial Culture:C. difficile strains were grown in an anaerobic glove box to the early
exponential phase.

» Labeling: The bacterial cultures were incubated with radiolabeled precursors:
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o Protein Synthesis: 3H-L-leucine
o Nucleic Acid Synthesis: 3H-adenine

o Cell Wall Synthesis: 3H-N-acetyl-D-glucosamine

Inhibitor Addition: Various concentrations of Cadazolid or control antibiotics (linezolid,
moxifloxacin) were added to the cultures.

Incubation: The cultures were incubated for a defined period to allow for the incorporation of
the radiolabeled precursors into macromolecules.

Precipitation: The synthesis was stopped by adding trichloroacetic acid (TCA), which
precipitates large macromolecules (proteins, DNA, etc.) but not the unincorporated small
precursors.

Quantification: The precipitated material was collected on filters, and the radioactivity was
measured using a scintillation counter.

Analysis: The amount of radioactivity incorporated in the presence of the antibiotic was
compared to untreated controls to calculate the percent inhibition. ICso values were
determined by plotting inhibition versus drug concentration.[3]
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Figure 4: Experimental workflow for macromolecular labeling assays.
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Phase 3 Clinical Trial Design (IMPACT 1 & 2)

This protocol outlines the design of the pivotal clinical trials for Cadazolid.[8]

Objective: To assess the efficacy and safety of Cadazolid compared to Vancomycin in patients
with CDI.

Methodology:

» Study Design: Two identical, multicenter, double-blind, placebo-controlled, non-inferiority,
randomized Phase 3 trials.[3]

» Patient Population: Adults (=18 years) with mild-to-moderate or severe CDI, confirmed by a
positive test for C. difficile toxin A or B.[8]

o Randomization: Patients were randomized 1:1 to receive either Cadazolid or Vancomycin.
The allocation was masked to both investigators and participants.[8]

e Treatment Arms:

o Cadazolid Arm: Oral Cadazolid 250 mg twice daily plus a vancomycin-matching placebo
four times daily for 10 days.

o Vancomycin Arm: Oral Vancomycin 125 mg four times daily plus a cadazolid-matching
placebo twice daily for 10 days.[8]

e Primary Endpoint: The primary efficacy outcome was the rate of clinical cure in the modified
intention-to-treat (mITT) and per-protocol (PP) populations. Clinical cure was defined as the
resolution of diarrhea with no further CDI treatment required for the 10-day treatment period.

[8]

e Secondary Endpoints: Included the rate of CDI recurrence and sustained clinical response
(clinical cure without recurrence) over a 30-day follow-up period.[8]

 Statistical Analysis: The primary analysis was to determine if Cadazolid was non-inferior to
Vancomycin, with a pre-defined non-inferiority margin of -10% for the difference in cure rates.

[8]
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Conclusion

Cadazolid is a structurally unique quinoxolidinone antibiotic that potently inhibits protein
synthesis in C. difficile. Its design successfully achieved high concentrations in the
gastrointestinal tract with minimal systemic exposure. While it demonstrated a favorable safety
profile and lower recurrence rates compared to vancomycin in a Phase 2 trial, the subsequent
Phase 3 trials yielded mixed results, failing to consistently demonstrate non-inferiority for
clinical cure.[8][15] Consequently, its clinical development was halted.[1] Despite this outcome,
the extensive research into Cadazolid provides valuable insights into the design of hybrid
antibiotics and the complex challenges of developing new therapies for C. difficile infection. The
data and methodologies presented here serve as a comprehensive resource for researchers in
the fields of medicinal chemistry, microbiology, and infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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